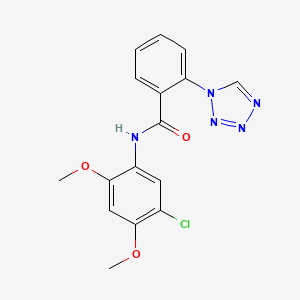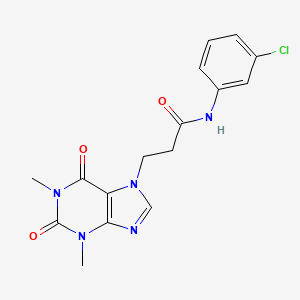![molecular formula C20H26F3N3O2 B11155574 1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B11155574.png)
1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-(TRIFLUOROMETHYL)PHENYL with piperazine under controlled conditions to form the intermediate piperazine derivative.
Carbonylation: The intermediate is then subjected to carbonylation reactions to introduce the carbonyl group, forming the piperazine-1-carbonyl derivative.
Coupling with Piperidine: The final step involves coupling the piperazine-1-carbonyl derivative with piperidine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-TRIFLUOROMETHYL)PHENYLPIPERAZINE: A similar compound with a trifluoromethyl group attached to a phenyl ring and a piperazine ring.
4-(TRIFLUOROMETHYL)BENZYLAMINE: Another compound with a trifluoromethyl group, but with different functional groups attached.
Uniqueness
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE is unique due to its combination of a trifluoromethyl group, piperazine ring, and carbonyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26F3N3O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H26F3N3O2/c1-2-18(27)25-8-6-15(7-9-25)19(28)26-12-10-24(11-13-26)17-5-3-4-16(14-17)20(21,22)23/h3-5,14-15H,2,6-13H2,1H3 |
InChI Key |
JSWNNXJZUXZQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11155493.png)
![7'-[(4-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11155498.png)
![3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11155499.png)
![1-(4-ethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155507.png)
![3-benzyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11155527.png)
![7-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B11155528.png)
![7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155539.png)
![4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B11155544.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol](/img/structure/B11155548.png)
![6-chloro-9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11155556.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11155557.png)


![1-(3,4-dimethylphenyl)-N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11155581.png)
